molecular formula C17H13N3O3S2 B2682209 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 895437-45-3

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No. B2682209
CAS RN: 895437-45-3
M. Wt: 371.43
InChI Key: JVCNEINGALFPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide” is a chemical compound with the linear formula C19H18N4O4S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H18N4O4S2 . The molecular weight is 430.508 .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial and antioxidant properties. For instance, Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showing good antimicrobial and antioxidant activities, suggesting the potential of benzothiazole derivatives in developing new biologically active compounds (Sindhe et al., 2016). Similarly, Ahmad et al. (2012) found that N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides possess moderate to significant radical scavenging activity, highlighting their potential as antioxidants (Ahmad et al., 2012).

Material Science Applications

In materials science, the incorporation of benzothiazole derivatives has shown promising results. Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating their effectiveness and potential application in protecting materials from corrosion (Hu et al., 2016). Additionally, Hua et al. (2011) synthesized polyamic acids containing benzothiazole and benzoxazole pendant groups for enzyme-free hydrogen peroxide biosensors, showcasing the versatility of benzothiazole derivatives in sensor technology (Hua et al., 2011).

Anticancer Research

Several studies have also investigated the anticancer potential of benzothiazole derivatives. Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and found them to exhibit anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of these compounds (Gudipati et al., 2011).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-22-11-7-10-14(8-12(11)23-2)25-17(19-10)20-15(21)16-18-9-5-3-4-6-13(9)24-16/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCNEINGALFPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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